molecular formula C8H14O3 B025597 2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI) CAS No. 110528-14-8

2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI)

Cat. No. B025597
CAS RN: 110528-14-8
M. Wt: 158.19 g/mol
InChI Key: YTLSYFDOXMDNOJ-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI) is a chemical compound that belongs to the class of furan derivatives. It is commonly known as furfural and is widely used in various industrial applications. This compound has gained significant attention from the scientific community due to its unique properties and potential applications.

Scientific Research Applications

2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI) has a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of various chemicals, including solvents, resins, and plastics. Furfural is also used as a flavoring agent in the food industry. It has been studied for its potential use as a biofuel and as a source of renewable chemicals. Additionally, furfural has been investigated for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI) is not fully understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amino acids and proteins. Furfural has been shown to cause DNA damage and induce oxidative stress in cells.
Biochemical and Physiological Effects:
2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI) has been shown to have both biochemical and physiological effects. It has been found to induce cytotoxicity in various cell types, including cancer cells. Furfural has also been shown to induce apoptosis and inhibit cell proliferation. Additionally, furfural has been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI) in lab experiments is its wide range of applications. It can be used as a starting material for the synthesis of various chemicals, and it has been investigated for its potential use in biofuels and renewable chemicals. However, the use of furfural in lab experiments is limited by its potential toxicity and reactivity. It is important to handle furfural with care and to use appropriate safety precautions.

Future Directions

There are several future directions for the research of 2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI). One potential direction is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, furfural could be further investigated for its potential use as a biofuel and as a source of renewable chemicals. The antimicrobial and anticancer properties of furfural could also be further studied for potential therapeutic applications. Finally, the toxicological effects of furfural could be further investigated to determine its safety for use in various applications.

Synthesis Methods

The synthesis of 2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI) can be achieved through various methods. One of the most common methods is the acid-catalyzed dehydration of pentoses, which involves the conversion of pentoses to furfural in the presence of an acid catalyst. Another method involves the oxidation of furfuryl alcohol using a suitable oxidizing agent. The synthesis of furfural can also be achieved through the catalytic hydrogenation of furfuryl alcohol.

properties

CAS RN

110528-14-8

Product Name

2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis-(9CI)

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(2R,5S)-5-methoxy-3,3-dimethyloxolane-2-carbaldehyde

InChI

InChI=1S/C8H14O3/c1-8(2)4-7(10-3)11-6(8)5-9/h5-7H,4H2,1-3H3/t6-,7-/m0/s1

InChI Key

YTLSYFDOXMDNOJ-BQBZGAKWSA-N

Isomeric SMILES

CC1(C[C@H](O[C@H]1C=O)OC)C

SMILES

CC1(CC(OC1C=O)OC)C

Canonical SMILES

CC1(CC(OC1C=O)OC)C

synonyms

2-Furancarboxaldehyde, tetrahydro-5-methoxy-3,3-dimethyl-, cis- (9CI)

Origin of Product

United States

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